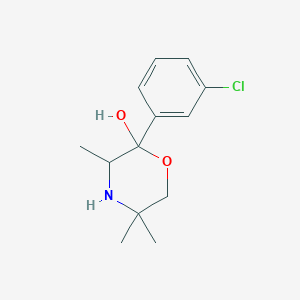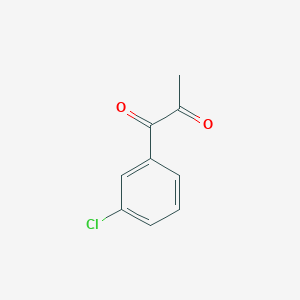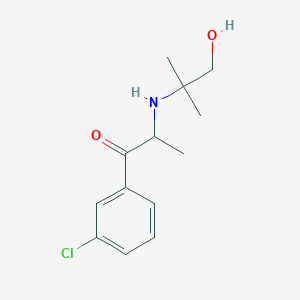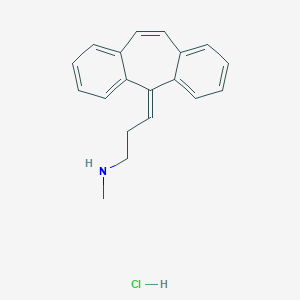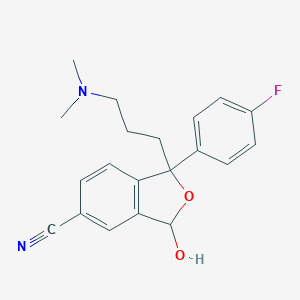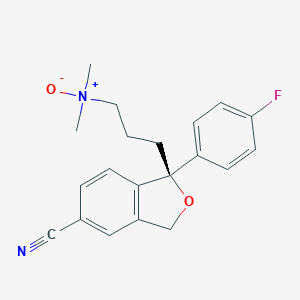
(S)-Citalopram N-Oxide
描述
N-Oxides are oxidation products of tertiary amines . They were detected as a new class of chemical compounds before 1900 and were later found to occur as constituents of living matter . In recent years, an increasing number of studies by biomedical scientists has been devoted to N-oxides for several reasons .
Molecular Structure Analysis
The molecular structure of heterocyclic N-oxides has been studied . The properties of the chemically interesting polar N → O bond may vary due to the different substituents in the ring .Chemical Reactions Analysis
Amine oxides exhibit many kinds of reactions . For example, when heated to 150–200 °C, they undergo a Cope reaction to form a hydroxylamine and an alkene .Physical And Chemical Properties Analysis
Amine oxides are highly polar molecules and have a polarity close to that of quaternary ammonium salts . Small amine oxides are very hydrophilic and have an excellent water solubility and a very poor solubility in most organic solvents .科学研究应用
Pharmacokinetics and Drug Interactions
(S)-Citalopram, also known as escitalopram, is a selective serotonin reuptake inhibitor (SSRI) extensively used in clinical practice. A significant aspect of its scientific research pertains to its pharmacokinetic properties and potential for drug interactions. Research indicates that (S)-Citalopram is metabolized through several cytochrome P450 pathways, including CYP2C19 and CYP3A4, leading to its demethylation into metabolites that are not pharmacologically active. This multi-pathway metabolism reduces the likelihood of significant drug interactions, making (S)-Citalopram a safer option in polypharmacy scenarios. Moreover, in vitro and in vivo studies have shown that (S)-Citalopram has minimal to moderate inhibitory effects on various CYP enzymes, further confirming its low interaction potential with other drugs metabolized by these pathways (Brosen & Naranjo, 2001).
Clinical Efficacy and Mechanism of Action
The efficacy of (S)-Citalopram in treating depressive illnesses has been a focal point of research. Studies have shown that (S)-Citalopram is effective in managing major depressive disorder (MDD) due to its potent and selective inhibition of serotonin reuptake. This mechanism enhances serotonergic neurotransmission, which is pivotal in antidepressant activity. Clinical trials have demonstrated that (S)-Citalopram's therapeutic efficacy is comparable to other established antidepressants like amitriptyline and imipramine, with a more favorable tolerability profile, especially in terms of cardiovascular safety and anticholinergic effects. This makes (S)-Citalopram particularly suitable for patients who cannot tolerate the side effects associated with tricyclic antidepressants (Milne & Goa, 1991).
Pharmacodynamics and Serotonin Syndrome
Another area of scientific investigation involves the pharmacodynamic properties of (S)-Citalopram and its relationship with serotonin syndrome. While (S)-Citalopram is known for its safety and efficacy in enhancing serotoninergic neurotransmission, there have been documented cases of serotonin syndrome when combined with other serotonergic agents like moclobemide and buspirone. This condition arises from excessive serotonin accumulation, underscoring the importance of monitoring and managing drug combinations to mitigate the risk of serotonin syndrome (Brosen & Naranjo, 2001).
Safety Profile and Tolerability
(S)-Citalopram's safety profile has been extensively reviewed, demonstrating its general well-tolerance in patients with depression, including special populations like the elderly and those with mild to moderate renal and hepatic impairment. The most common adverse effects, such as nausea and somnolence, are usually transient and of mild to moderate severity. Furthermore, analyses of laboratory values, ECGs, and vital signs have not revealed any unusual findings, indicating that (S)-Citalopram does not significantly affect heart rate, risk of suicide, overdose, seizure, or arrhythmia, making it a safe option for a broad range of patients with depressive symptoms (Nemeroff, 2003).
安全和危害
The hazards of handling N-methylmorpholine-N-oxide (NMMO), a common (co-)solvent for cellulose, cannot be described often enough . Inaccuracies in the literature regarding the chemistry of NMMO increase the risk of dangerous failure of the intended reactions which might result in uncontrolled exothermicities, damage of laboratory equipment or even accidents and work safety issues .
未来方向
The gut microbiome is increasingly acknowledged as a novel 'metabolic organ’ . Despite the rapid advances in gut microbiome research, there remain many challenges that need to be addressed . This issue of Phenomics focuses on eight key challenges that we are currently facing, with the aim of shedding light on future research directions .
属性
IUPAC Name |
3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGFDCEWUUSBQ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60580934 | |
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Citalopram N-Oxide | |
CAS RN |
917482-45-2 | |
| Record name | Escitalopram N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917482452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(1S)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60580934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ESCITALOPRAM N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMR4KG3QUN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



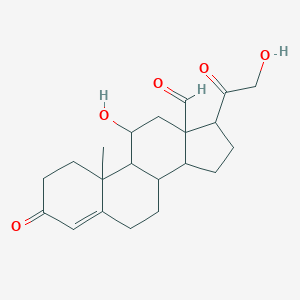
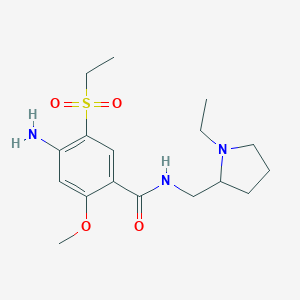
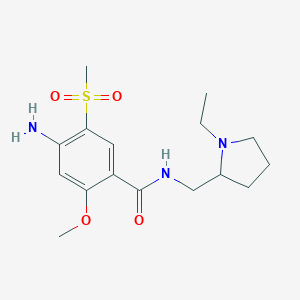
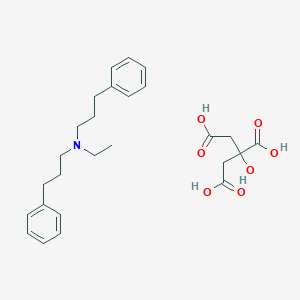
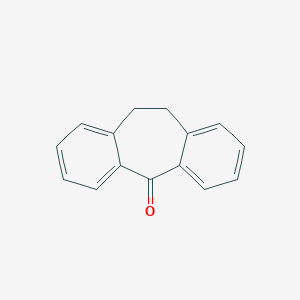
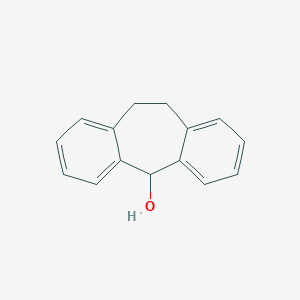
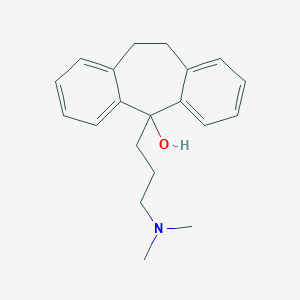
![Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B195600.png)

